molecular formula C12H11NO2S2 B6024629 (5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B6024629
M. Wt: 265.4 g/mol
InChI Key: ZNYYJBJYMBGVQC-YFHOEESVSA-N
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Description

(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by the presence of a thiazolidine ring, a sulfur atom, and a methoxyphenyl group. It has garnered interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting intermediate is then subjected to cyclization using a base, such as sodium hydroxide, to form the thiazolidinone ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, (5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has been studied for its potential antimicrobial and antifungal properties. It is also investigated for its ability to inhibit certain enzymes.

Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents. Its potential anti-inflammatory and anticancer activities are of particular interest.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to modulate biological activities makes it a compound of interest in drug discovery.

Comparison with Similar Compounds

  • (5Z)-5-[1-(4-chlorophenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[1-(4-nitrophenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-5-[1-(4-hydroxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Comparison: Compared to its analogs, (5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s solubility and potentially its biological activity. The differences in substituents on the phenyl ring can lead to variations in the compound’s chemical behavior and biological effects, making each analog valuable for different applications.

Properties

IUPAC Name

(5Z)-5-[1-(4-methoxyphenyl)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S2/c1-7(10-11(14)13-12(16)17-10)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H,13,14,16)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYYJBJYMBGVQC-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)NC(=S)S1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C(=O)NC(=S)S1)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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